3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone
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Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 4-bromo-3-methylphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone typically involves the following steps:
Intramolecular Addition: A base-promoted intramolecular addition of alkenes can be employed to deliver conformationally restricted aza [3.1.0]bicycles.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be performed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out, particularly at the bromine site, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound’s biological activity is studied for its potential antimicrobial, antitumor, and neurological effects.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These include compounds with similar bicyclic structures but different substituents, such as 3-azabicyclo[3.1.0]hexan-3-yl(4-chloro-3-methylphenyl)methanone.
Duocarmycin Group: Compounds like duocarmycin SA and yatakemycin, which share structural similarities and biological activity.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromo-3-methylphenyl group differentiates it from other similar compounds and may enhance its reactivity and biological activity .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-9(2-3-12(8)14)13(16)15-6-10-5-11(10)7-15/h2-4,10-11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVRFUVSQIIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3CC3C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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